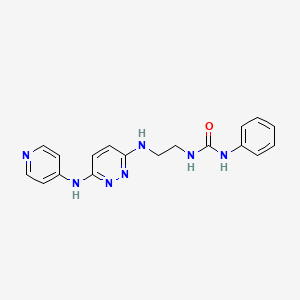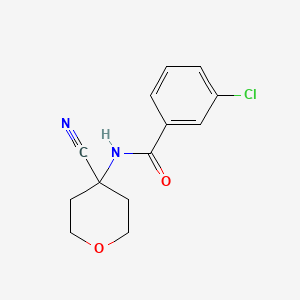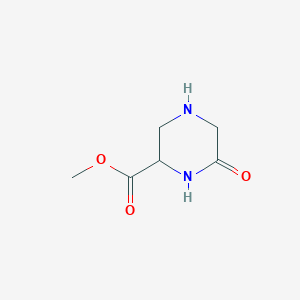![molecular formula C18H13F3N2O2 B2694930 2-(5-phenyl-1,2-oxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 946226-46-6](/img/structure/B2694930.png)
2-(5-phenyl-1,2-oxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-Phenylisoxazol-3-yl” is a chemical compound with the molecular formula C10H9NO2 . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of “5-Phenylisoxazol-3-yl” is represented by the molecular formula C10H9NO2 .Physical and Chemical Properties Analysis
“5-Phenylisoxazol-3-yl” has a melting point of 100.0 to 104.0 °C . It is soluble in methanol .Scientific Research Applications
Structural Analysis
- The structural properties of related compounds, like N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, have been studied, revealing their 'V' shape and various intermolecular interactions such as N–H···O, N–H···N, N–H···F, and C–H···N hydrogen bonds, which generate 3-D arrays. This provides insights into the molecular structure and potential interactions of similar acetamide compounds (Boechat et al., 2011).
Synthesis and Corrosion Inhibition
- Acetamide derivatives, including compounds structurally similar to 2-(5-phenylisoxazol-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide, have been synthesized and evaluated for their efficacy as corrosion inhibitors. This indicates potential applications in materials science and engineering (Yıldırım & Cetin, 2008).
Antimicrobial Applications
- Compounds like 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives have been developed and screened for antimicrobial activity, suggesting the potential use of related acetamide compounds in developing new antimicrobial agents (Gul et al., 2017).
Novel Therapeutic Agents
- N-substituted phenyl acetamide benzimidazole based derivatives, which share structural similarities with 2-(5-phenylisoxazol-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide, have been synthesized and analyzed as potential inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA), highlighting the compound's potential in medical research and drug development (Chaudhari et al., 2020).
Properties
IUPAC Name |
2-(5-phenyl-1,2-oxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c19-18(20,21)13-7-4-8-14(9-13)22-17(24)11-15-10-16(25-23-15)12-5-2-1-3-6-12/h1-10H,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJAPOJDLVLFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B2694852.png)
![N-[4-(aminosulfonyl)phenyl]-2-(hydroxyimino)acetamide](/img/structure/B2694854.png)

![N-[1-(2-Methylphenyl)cyclopropyl]prop-2-enamide](/img/structure/B2694856.png)
![Diethyl {[(aminosulfonyl)amino]methylene}malonate](/img/structure/B2694858.png)




![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2694867.png)
![methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethanesulfinyl]benzoate](/img/structure/B2694868.png)

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-methoxybenzenecarboxylate](/img/structure/B2694870.png)
